molecular formula C19H22N2O4S2 B2536889 N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-47-3

N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2536889
CAS RN: 868965-47-3
M. Wt: 406.52
InChI Key: CIYSFHWXFARRAX-UHFFFAOYSA-N
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Description

“N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can be influenced by the introduction of different substituents .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the synthesis and antimicrobial activities of derivatives closely related to N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These compounds have shown significant activities against bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents. The structure-activity relationships (SAR) were studied to optimize their biological efficacy (Babu, Pitchumani, & Ramesh, 2013).

Aldose Reductase Inhibitors with Antioxidant Activity

Further research on compounds structurally similar to this compound has focused on their role as aldose reductase inhibitors (ARIs) with antioxidant properties. These findings are crucial for addressing long-term diabetic complications, showcasing the therapeutic potential of these molecules in managing diabetes-related disorders (Alexiou & Demopoulos, 2010).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from compounds similar to this compound have been evaluated for antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies suggest the potential use of such compounds in developing treatments for arrhythmias, anxiety, and serotonin syndrome (Amr et al., 2010).

Synthesis of Heterocyclic Compounds

Research also encompasses the synthesis of dihydropyrazole and its utility in preparing 3,3-diarylacrylonitrile using strategies that involve compounds structurally related to this compound. This work highlights the versatile applications of such molecules in organic synthesis, providing a pathway to synthesize a variety of heterocyclic compounds (Zhu et al., 2011).

Material Science Applications

In material science, derivatives of this compound have been investigated for their potential use in creating new materials. For example, research into sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for proton exchange membranes showcases the application of these compounds in developing high-performance materials for energy and environmental applications (Liu et al., 2014).

Mechanism of Action

properties

IUPAC Name

2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c1-20-18(23)17-14-9-5-6-10-15(14)26-19(17)21-16(22)11-12-27(24,25)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYSFHWXFARRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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